molecular formula C24H24FN3O2 B2491650 6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one CAS No. 946215-87-8

6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one

Cat. No. B2491650
CAS RN: 946215-87-8
M. Wt: 405.473
InChI Key: VASDCNIPIMNZRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazino and isoquinoline derivatives often involves multi-step chemical processes that include the construction of the pyridazinone core and its subsequent functionalization. For instance, a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines were synthesized to explore their binding affinity to benzodiazepine receptors, showcasing the versatile approaches employed in assembling such complex molecules (Toja et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds within this family is elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), mass spectrometry, and elemental analysis. X-ray structural analysis and theoretical calculations further confirm the intricacies of their frameworks, as demonstrated in the synthesis of pyridazino[4,3-c:5,6-c′]diquinolines (Mostafa et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical behavior of such compounds are explored through their synthetic routes and the transformations they undergo. For example, the recyclization of furan compounds to yield pyridazino[1,6-b]isoquinolin-10-one systems highlights the chemical reactivity and potential for generating diverse molecular structures (Butin et al., 2007).

Scientific Research Applications

  • Synthesis and Pharmacological Applications :

    • Some derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities, showing promising results in this field (Farag et al., 2012).
    • Analogous compounds have been investigated for their electrochromic applications, particularly in the field of novel electron acceptors for conjugated polymers (Cho et al., 2015).
  • Crystallographic Studies :

    • The structure of related compounds has been analyzed through crystallography, providing insights into the molecular configurations and potential interactions of similar chemical entities (Ullah & Stoeckli-Evans, 2021).
  • Antimicrobial Research :

    • Research into fluoroquinolone-based derivatives, closely related to the compound , has revealed significant potential in the development of new antimicrobial agents (Patel & Patel, 2010).
  • Antitumor Research :

    • Certain derivatives have shown significant inhibitory activity against tumor cell lines, indicating potential applications in cancer research (Chou et al., 2010).
  • Cyclization Reactions in Chemical Synthesis :

    • The compound has been utilized in cyclization reactions, contributing to the development of various pyridazine derivatives with potential biological applications (Shikhaliev et al., 2008).
  • Research on Enzyme Inhibition :

    • Studies on pyridazinone derivatives have explored their potential as enzyme inhibitors, which could be significant in treating diseases like Alzheimer's (Dundar et al., 2019).
  • Glucan Synthase Inhibitors :

    • Derivatives of the compound have been identified as β-1,3-glucan synthase inhibitors, showing efficacy in treating Candida glabrata infections (Ting et al., 2011).
  • Multidrug Resistance Modulating Activity :

    • Research into isoquinoline derivatives, related to this compound, has shown multidrug resistance (MDR) modulating activity, which is significant in cancer treatment (Ma et al., 2004).

properties

IUPAC Name

6-(4-fluorophenyl)-2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c1-17-6-12-22-19(16-17)4-2-14-27(22)23(29)5-3-15-28-24(30)13-11-21(26-28)18-7-9-20(25)10-8-18/h6-13,16H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASDCNIPIMNZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one

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